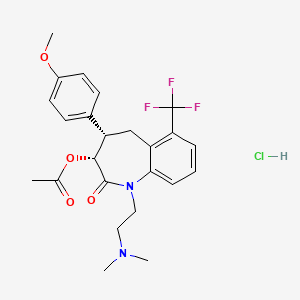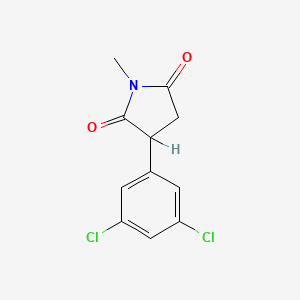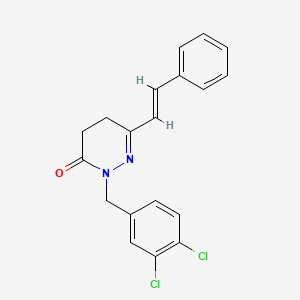
2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone
Übersicht
Beschreibung
Pyridazinone derivatives, including 2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone, have been studied extensively due to their potential biological activities and chemical properties. These compounds have been synthesized through various methods and have shown a wide range of pharmacological effects.
Synthesis Analysis
The synthesis of pyridazinone derivatives often involves condensation reactions of corresponding hydrazones with ethyl cyanoacetate or diethyl malonate in ethanol, leading to various pyridazinone structures. These compounds can undergo further chemical transformations, including reactions with phosphoryl chloride to generate chloro derivatives, which can be further reacted with aromatic amines to yield aminoaryl pyridazines (Alonazy, Al-Hazimi, & Korraa, 2009).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives has been explored through various analytical techniques, including NMR and mass spectrometry, to confirm the structures of the synthesized compounds. The stereochemistry of such molecules, including the presence of stereocenters, can significantly influence their biological activity and pharmacological profile (Howson et al., 1988).
Chemical Reactions and Properties
Pyridazinone derivatives exhibit a wide range of chemical reactivities, such as the ability to form chloro derivatives, undergo Suzuki-Miyaura cross-coupling, and participate in Michael addition reactions. These reactions expand the chemical diversity and potential applications of these compounds (Cao et al., 2008).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, including solubility, melting points, and crystal structures, are critical for their pharmaceutical applications. X-ray crystallography has been used to determine the three-dimensional structure of certain pyridazinone compounds, providing insights into their molecular conformations and potential interactions with biological targets (Robertson et al., 1987).
Chemical Properties Analysis
The chemical properties of pyridazinone derivatives, such as their reactivity towards nucleophiles, electrophiles, and their behavior in various chemical reactions, have been extensively studied. These properties are influenced by the substitution pattern on the pyridazinone ring and are crucial for the design of compounds with desired biological activities (Bergmann & Gericke, 1990).
Wissenschaftliche Forschungsanwendungen
Herbicidal Action
Pyridazinone derivatives, such as 2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone, have been studied for their herbicidal properties. Research conducted by Hilton et al. (1969) revealed that similar pyridazinone compounds can inhibit photosynthesis in plants, accounting for their phytotoxicity. These compounds have been investigated for their potential as experimental herbicides with multiple biological properties, including resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Cardiovascular and Antihypertensive Properties
Pyridazinone derivatives have shown promise in cardiovascular and antihypertensive applications. Thyes et al. (1983) synthesized and evaluated 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives, which exhibited significant hypotensive action on rats and inhibited platelet aggregation. These compounds demonstrated a potential for treating cardiovascular diseases and related conditions (Thyes, Lehmann, Gries, König, Kretzschmar, Kunze, Lebkücher, & Lenke, 1983).
Anticancer Potential
The anticancer activity of pyridazinone derivatives has been a subject of recent research. Mehvish and Kumar (2022) explored the synthesis of 3(2h)-one pyridazinone derivatives with potential antioxidant activity, which could be relevant in cancer treatment strategies. Their research included molecular docking studies to evaluate the efficacy of these compounds against specific cancer targets (Mehvish & Kumar, 2022).
Anticonvulsant Activity
Xu et al. (1991) synthesized a range of 6-(substituted phenyl)-3 (2H) pyridazinones and tested them for their anticonvulsant properties. The study found that certain derivatives, particularly those with specific hydrophobic substituents, displayed significant anticonvulsant activity, suggesting their potential use in treating seizure disorders (Xu, Wang, Chen, Liu, & Tao, 1991).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl]-6-[(E)-2-phenylethenyl]-4,5-dihydropyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O/c20-17-10-7-15(12-18(17)21)13-23-19(24)11-9-16(22-23)8-6-14-4-2-1-3-5-14/h1-8,10,12H,9,11,13H2/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQLQYCGDGFRJZ-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(N=C1C=CC2=CC=CC=C2)CC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(N=C1/C=C/C2=CC=CC=C2)CC3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dichlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



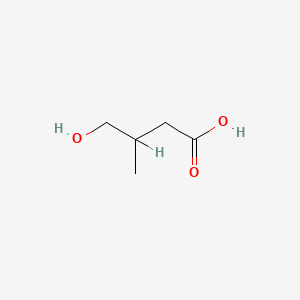
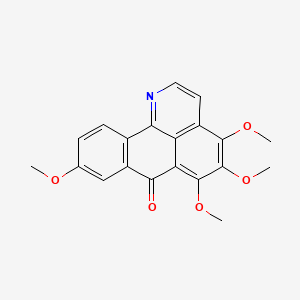
![Dimethyl 12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10,11-dicarboxylate](/img/structure/B1223173.png)
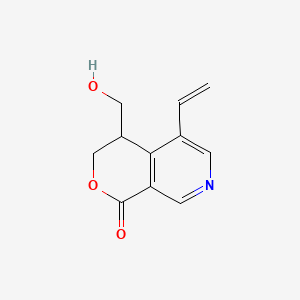
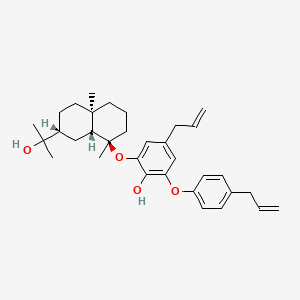
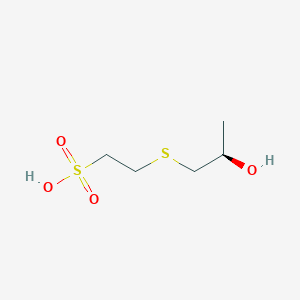
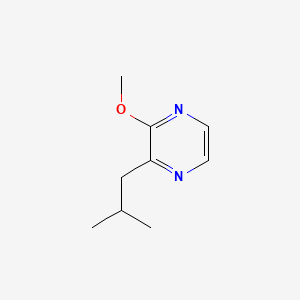
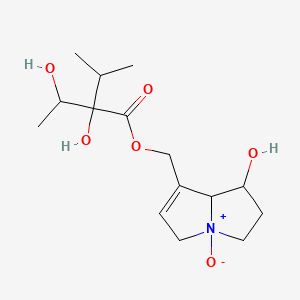
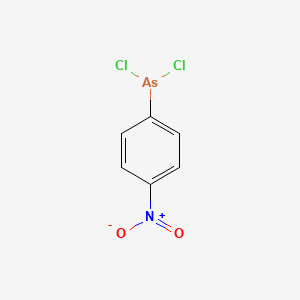
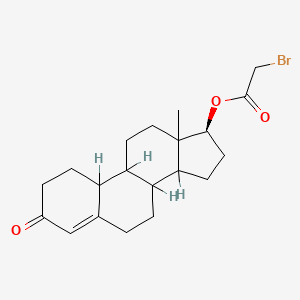
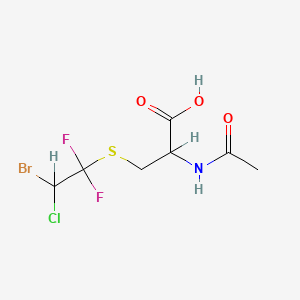
![9,12-Octadecadienamide,N-[2-(3,4-dihydroxyphenyl)ethyl]-, (9Z,12Z)-](/img/structure/B1223191.png)
